1-Hydroxyguanine is primarily formed through the oxidation of guanine, often as a consequence of reactive oxygen species (ROS) generated during cellular metabolism or due to environmental factors such as radiation and pollutants. It belongs to a class of compounds known as oxidized nucleobases, which also includes other derivatives like 8-hydroxyguanine. The classification of 1-hydroxyguanine falls under modified nucleobases, specifically as an oxidized derivative of guanine.
The synthesis of 1-hydroxyguanine can occur through various chemical reactions involving guanine and oxidizing agents. Common methods include:
These methods often require specific conditions such as pH control, temperature regulation, and the presence of stabilizing agents to prevent further degradation or side reactions.
The molecular formula for 1-hydroxyguanine is CHNO. The structure consists of a purine base with a hydroxyl group (-OH) attached to the carbon at position 1. This modification alters its hydrogen bonding capabilities compared to unmodified guanine, impacting its pairing with cytosine during DNA replication.
1-Hydroxyguanine participates in several chemical reactions that are critical for understanding its role in DNA damage:
These reactions illustrate the potential mutagenic consequences of oxidative stress on genetic material.
The mechanism by which 1-hydroxyguanine exerts its effects primarily involves its incorporation into DNA. When present in the nucleic acid strand:
Studies have shown that cells containing elevated levels of 1-hydroxyguanine exhibit increased mutation rates, highlighting its role as a biomarker for oxidative damage.
1-Hydroxyguanine exhibits several notable physical and chemical properties:
These properties are critical for analytical methods used to detect and quantify levels of 1-hydroxyguanine in biological samples.
1-Hydroxyguanine has several important applications in scientific research:
8-Hydroxyguanine (8-OHGua), systematically named 8-oxo-7,8-dihydroguanine, is a chemically modified purine base formed when reactive oxygen species (ROS) oxidize the C8 position of guanine in DNA, RNA, or free nucleotides [1] [6]. Its molecular formula is C5H5N5O2, with a molar mass of 167.13 g/mol [1] [6]. Unlike canonical guanine, 8-OHGua exhibits tautomeric shifts between 8-hydroxyguanine (keto form) and 8-oxoguanine (enol form), with the 8-oxo tautomer predominating under physiological conditions [10]. This oxidation alters the electrostatic potential of the molecule, conferring a negative character that disrupts canonical base pairing [2].
A critical feature of 8-OHGua is its conformational duality: In the anti conformation, it pairs with cytosine (like unmodified guanine), but in the syn conformation, it mispairs with adenine via Hoogsteen edge hydrogen bonding [10]. This dual behavior underpins its mutagenic potential. In DNA, the lesion is termed 8-hydroxy-2'-deoxyguanosine (8-OHdG) when linked to deoxyribose, while in RNA, it is designated as 8-oxo-7,8-dihydroguanosine (o8G) [3] [8].
Table 1: Molecular Characteristics of 8-Hydroxyguanine
Property | Description |
---|---|
Chemical Name | 8-Oxo-7,8-dihydroguanine |
IUPAC Name | 2-Amino-7,9-dihydro-1H-purine-6,8-dione |
Molecular Formula | C5H5N5O2 |
Molar Mass | 167.13 g/mol |
Tautomeric Forms | Keto (8-oxoguanine) and enol (8-hydroxyguanine); keto form predominates |
Base Pairing Specificity | Anti: Pairs with cytosine; Syn: Mispairs with adenine |
The discovery of 8-OHGua dates to 1983 at Japan's National Cancer Center Research Institute. Researchers, led by Hiroshi Kasai, identified it unexpectedly during analyses of mutagenic compounds in broiled fish and meat [2] [7]. Using high-performance liquid chromatography (HPLC), they isolated 8-hydroxyisopropylideneguanosine from reactions between heated glucose (a model for cooked food mutagens) and guanosine derivatives [2]. This finding revealed that oxygen radicals—not just heterocyclic amines—could generate mutagenic lesions [7].
By 1984, Kasai confirmed that diverse oxygen radical-forming agents (e.g., ionizing radiation, Fenton reagents) produced 8-OHGua in DNA in vitro [2] [10]. A pivotal breakthrough came in 1985 when Floyd's group employed electrochemical detection (ECD) coupled with HPLC, enhancing detection sensitivity >1,000-fold. This enabled the first demonstration of endogenous 8-OHGua in mouse liver DNA and its increase post-γ-irradiation [2]. Concurrently, repair mechanisms were elucidated: Chung and colleagues isolated an E. coli enzyme (later identified as formamidopyrimidine DNA glycosylase, Fpg) that excised 8-OHGua via base excision repair [2] [10]. Early functional studies (1986–1990) revealed its misreading during replication (e.g., by Klenow fragment) and renal carcinogen specificity (e.g., induction by potassium bromate in rat kidneys) [2] [7].
Table 2: Key Milestones in 8-Hydroxyguanine Research
Year | Milestone | Significance |
---|---|---|
1983 | Discovery in broiled food mutagens | First identification of 8-OHGua as an oxidative lesion |
1984 | Confirmation of in vitro formation by ROS | Established link between oxygen radicals and DNA damage |
1985 | Detection in mammalian DNA (HPLC-ECD) | Validated endogenous existence and inducibility by γ-radiation |
1986 | Isolation of bacterial repair enzyme (Fpg) | Revealed base excision repair pathway for 8-OHGua |
1987 | Demonstration of mutagenic mispairing (G→T transversions) | Linked 8-OHGua to genetic instability |
1990 | Tissue-specific formation by renal carcinogens (e.g., KBrO3) | Highlighted role in organ-specific carcinogenesis |
8-OHGua serves as a primary indicator of oxidative nucleic acid damage due to guanine’s low redox potential (–3.0 V), making it the most vulnerable nucleobase to ROS [10]. Hydroxyl radicals (•OH) directly attack guanine’s C8 position, generating 8-OHGua at rates estimated at 70,000 lesions/cell/day [10] [3]. Its accumulation reflects an imbalance between ROS production (e.g., from mitochondrial respiration, inflammation, or carcinogen exposure) and antioxidant defenses [7] [9].
In DNA, 8-OHGua’s mutagenicity arises from its propensity to adopt the syn conformation during replication, leading to G→T transversions [1] [10]. DNA polymerase β incorporates adenine opposite 8-OHGua, causing fixed mutations if unrepaired [10]. Additionally, 8-OHGua in the nucleotide pool (8-oxo-dGTP) can be incorporated opposite template adenine, inducing A→C transversions [10]. To counter this, cells deploy a multi-tiered defense:
In RNA, o8G disrupts translational fidelity and RNA stability. It causes ribosomal misreading (e.g., o8G•A pairing) and triggers no-go decay or RNA surveillance pathways to eliminate damaged transcripts [10] [12]. Beyond mere damage, emerging evidence suggests 8-OHGua in gene promoters (e.g., NF-κB targets) may act as an epigenetic-like regulator by modulating transcription factor binding and chromatin remodeling under oxidative stress [10].
As a stable end-product of oxidative nucleic acid damage, 8-OHGua is widely validated as a sensitive biomarker for assessing oxidative stress in vivo [3] [8]. It is detectable in urine, serum, saliva, and tissues, with elevated levels correlating with cancer risk, neurodegenerative disorders, diabetes, and aging [3] [5] [8].
Detection Methodologies:
Clinical and Research Applications:
Table 3: 8-Hydroxyguanine as a Biomarker in Human Diseases
Disease Category | Key Associations | Detection Sample |
---|---|---|
Cancer | Poor prognosis (HR=1.92 for OS); G→T mutations; target-organ specificity (e.g., renal) | Tumor tissue, urine |
Neurodegenerative | Elevated in Alzheimer’s/Parkinson’s brains | Brain tissue, CSF |
Metabolic | Diabetes mellitus; periodontitis in diabetics | Saliva, serum |
Environmental Exposure | Smoking, asbestos, heavy metals | Urine, saliva |
OS: Overall Survival; HR: Hazard Ratio
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